Cas no 1448065-64-2 (1-{4-[(3-chloropyridin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one)

1-{4-[(3-chloropyridin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one structure
1448065-64-2 structure
Product Name:1-{4-[(3-chloropyridin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one
CAS No:1448065-64-2
MF:C20H20ClN3O2
MW:369.844703674316
CID:5403004
Update Time:2025-07-19

1-{4-[(3-chloropyridin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-[(3-Chloro-2-pyridinyl)oxy]-1-piperidinyl]-2-(1H-indol-1-yl)ethanone
    • 1-{4-[(3-chloropyridin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one
    • Inchi: 1S/C20H20ClN3O2/c21-17-5-3-10-22-20(17)26-16-8-12-23(13-9-16)19(25)14-24-11-7-15-4-1-2-6-18(15)24/h1-7,10-11,16H,8-9,12-14H2
    • InChI Key: ICYFJEMDBRQFOL-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCC(OC2=NC=CC=C2Cl)CC1)CN1C2=C(C=CC=C2)C=C1

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 563.4±50.0 °C(Predicted)
  • pka: 1.49±0.22(Predicted)

1-{4-[(3-chloropyridin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one Pricemore >>

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Additional information on 1-{4-[(3-chloropyridin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one

Research Brief on 1-{4-[(3-chloropyridin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one (CAS: 1448065-64-2)

This research brief provides an in-depth analysis of the latest findings related to the compound 1-{4-[(3-chloropyridin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one (CAS: 1448065-64-2), a molecule of significant interest in the field of chemical biology and medicinal chemistry. The compound has garnered attention due to its potential therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have explored its synthesis, pharmacological properties, and mechanism of action, offering valuable insights for drug development.

The synthesis of 1-{4-[(3-chloropyridin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one involves a multi-step process, with key intermediates including 3-chloropyridin-2-ol and piperidine derivatives. Recent advancements in synthetic methodologies have improved yield and purity, facilitating further pharmacological evaluations. The compound's structural features, such as the indole moiety and chloropyridinyloxy group, are critical for its bioactivity, as demonstrated in structure-activity relationship (SAR) studies.

Pharmacological studies have revealed that this compound exhibits potent activity against specific molecular targets, including kinases and GPCRs, which are implicated in various diseases. For instance, recent in vitro assays demonstrated its inhibitory effects on a subset of protein kinases, suggesting potential applications in oncology. Additionally, its interaction with GPCRs has been explored in the context of neurological disorders, with promising preliminary results in animal models.

Mechanistic studies have elucidated the compound's mode of action, highlighting its ability to modulate signal transduction pathways. For example, it has been shown to disrupt the phosphorylation of key signaling proteins, leading to altered cellular responses. These findings are supported by molecular docking simulations, which predict high-affinity binding to specific active sites. Such insights are invaluable for the rational design of derivatives with enhanced potency and selectivity.

In conclusion, 1-{4-[(3-chloropyridin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one represents a promising candidate for further drug development. Its unique chemical structure and broad pharmacological profile make it a valuable tool for probing biological mechanisms and a potential lead compound for therapeutic applications. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in clinical settings.

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